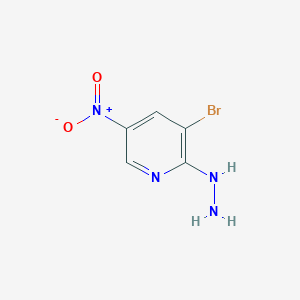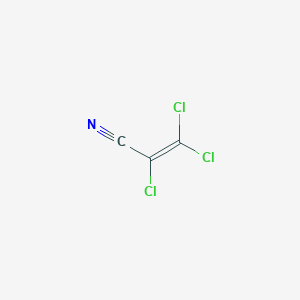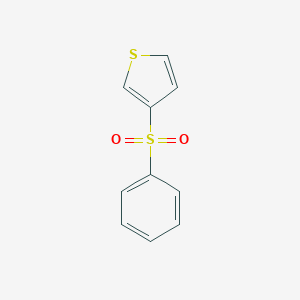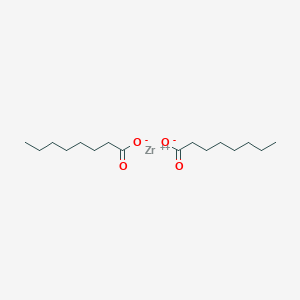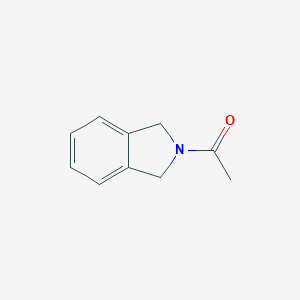
1-(1,3-Dihydroisoindol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Comprehensive Analysis of 1-(1,3-Dihydroisoindol-2-yl)ethanone
The compound 1-(1,3-Dihydroisoindol-2-yl)ethanone does not directly appear in the provided papers. However, the papers discuss various structurally related compounds, which can offer insights into the chemical class and potential reactivity of the compound . For instance, the first paper describes a novel cathinone derivative that was identified using advanced analytical techniques . Although the core structure differs, the methods used for identification and characterization could be relevant for studying 1-(1,3-Dihydroisoindol-2-yl)ethanone.
Synthesis Analysis
The synthesis of related compounds, such as the novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives, involves multi-step organic reactions, which may include the formation of the pyrazole ring followed by oximation and esterification . These methods could potentially be adapted for the synthesis of 1-(1,3-Dihydroisoindol-2-yl)ethanone by considering the specific functional groups and the desired substitution pattern on the isoindoline ring.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including density functional theory (DFT) calculations . These studies provide detailed information on the geometrical parameters and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of a molecule. Similar analyses could be applied to 1-(1,3-Dihydroisoindol-2-yl)ethanone to predict its molecular structure and properties.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 1-(1,3-Dihydroisoindol-2-yl)ethanone, but they do provide insights into the reactivity of structurally similar compounds. For example, the presence of a carbonyl group in these molecules suggests potential reactivity in nucleophilic addition or condensation reactions . Additionally, the presence of aromatic rings could imply susceptibility to electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied in the papers, such as their vibrational spectra and molecular electrostatic potential (MEP), have been thoroughly analyzed . These properties are influenced by the molecular structure and can affect the compound's behavior in different environments. For 1-(1,3-Dihydroisoindol-2-yl)ethanone, similar analyses would be required to determine its physical state, solubility, stability, and potential biological activity.
属性
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULJIHNWKBSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

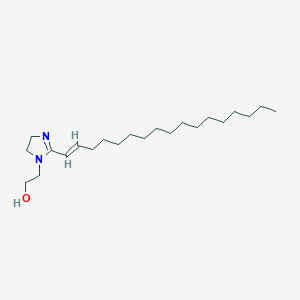
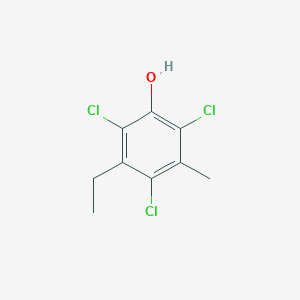
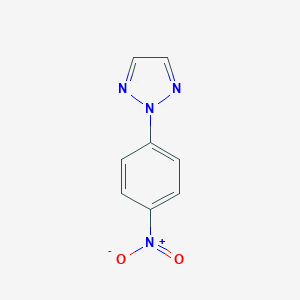
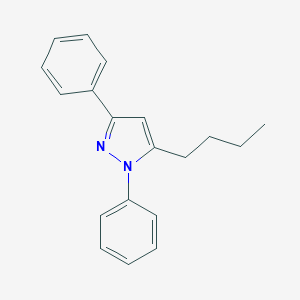
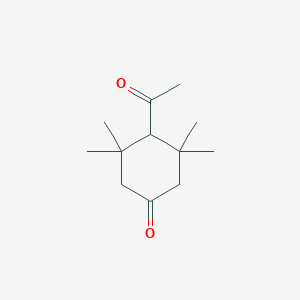
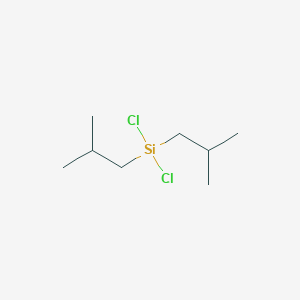
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
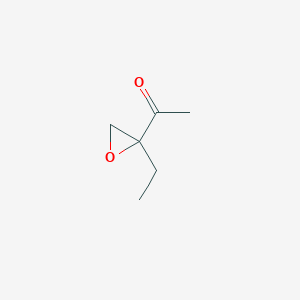

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
